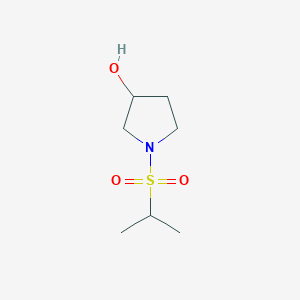
1-(Propane-2-sulfonyl)pyrrolidin-3-ol
Übersicht
Beschreibung
1-(Propane-2-sulfonyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C7H15NO3S and its molecular weight is 193.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Propane-2-sulfonyl)pyrrolidin-3-ol, also referred to as 1-(Propane-2-sulfonyl)pyrrolidin-3-one, is a compound belonging to the pyrrolidinone class. It features a propane-2-sulfonyl group attached to the nitrogen atom of the pyrrolidinone ring. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial and anticancer properties.
The synthesis of 1-(Propane-2-sulfonyl)pyrrolidin-3-one can be accomplished through various methods, typically involving the reaction of pyrrolidin-3-one with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is generally performed in organic solvents like dichloromethane at room temperature. The compound exhibits several chemical reactivity patterns, including:
- Oxidation : Can be oxidized to form sulfonic acid derivatives.
- Reduction : Reduction reactions yield corresponding alcohols.
- Substitution : Nucleophilic substitution can occur at the sulfonyl group.
These reactions highlight its utility as a building block in medicinal chemistry and materials science.
Antimicrobial Properties
Research indicates that 1-(Propane-2-sulfonyl)pyrrolidin-3-one exhibits significant antimicrobial activity. Studies have shown that compounds within the pyrrolidinone class can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus epidermidis (MRSE). The minimum inhibitory concentration (MIC) values for related compounds have demonstrated potent efficacy, suggesting that 1-(Propane-2-sulfonyl)pyrrolidin-3-one may possess similar properties.
Anticancer Activity
In addition to its antimicrobial effects, this compound is being investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. The mechanism of action is thought to involve the modulation of specific signaling pathways that regulate cell survival and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study comparing various pyrrole derivatives found that those with sulfonyl groups exhibited enhanced antibacterial activity compared to their unsaturated counterparts. For instance, derivatives with similar structures showed MIC values ranging from 8 ng/mL against MRSE, significantly lower than traditional antibiotics like vancomycin, which had MIC values of 0.5–1 μg/mL .
- Anticancer Effects : In vitro studies on cancer cell lines have indicated that 1-(Propane-2-sulfonyl)pyrrolidin-3-one can induce apoptosis and inhibit tumor growth. These findings are supported by molecular docking studies that suggest strong binding affinities to key proteins involved in cancer progression .
The biological activity of 1-(Propane-2-sulfonyl)pyrrolidin-3-one is primarily attributed to its ability to interact with specific molecular targets:
- Protein Inhibition : The sulfonyl group can form strong interactions with proteins and enzymes, potentially leading to their inhibition.
- Signaling Pathway Modulation : It may influence pathways associated with inflammation and tumorigenesis, contributing to its antimicrobial and anticancer effects.
Comparative Analysis
A comparison of 1-(Propane-2-sulfonyl)pyrrolidin-3-one with other related compounds highlights its unique biological profile:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity | Notable Features |
|---|---|---|---|
| 1-(Propane-2-sulfonyl)pyrrolidin-3-one | TBD | Positive | Sulfonyl group enhances activity |
| Pyrrolidin-2-one | Moderate | Variable | Lacks sulfonyl group |
| Pyrrolidin-2,5-dione | High | Limited | Contains two carbonyl groups |
Eigenschaften
IUPAC Name |
1-propan-2-ylsulfonylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-6(2)12(10,11)8-4-3-7(9)5-8/h6-7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUXRDBMNGCNLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















